molecular formula C12H19F3N2O3 B1448647 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate CAS No. 2109145-49-3

1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate

Cat. No. B1448647
CAS RN: 2109145-49-3
M. Wt: 296.29 g/mol
InChI Key: VBVYTOHWFABGQS-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is a chemical compound with the molecular formula C12H19F3N2O3 . It has a molecular weight of 296.29 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate are not fully detailed in the search results. The molecular formula is C12H19F3N2O3 and the molecular weight is 296.29 g/mol .

Scientific Research Applications

Synthesis of Non-Fused N-Aryl Azepanes

This compound serves as a key intermediate in the synthesis of non-fused N-aryl azepane derivatives. These structures are significant due to their applications in synthetic chemistry and potential biological activities. The synthesis typically involves Pd/LA-catalyzed reactions under mild conditions, with CO2 as a byproduct .

Palladium-Catalyzed Decarboxylation Reactions

The compound is utilized in palladium-catalyzed decarboxylation reactions, which enable exclusive [5 + 2] annulation processes. This method is noteworthy for its efficiency and the ability to produce highly functionalized azepanes, which can be further converted into a range of derivatives .

Drug Synthesis

1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is instrumental in the formal synthesis of pharmaceutically relevant derivatives, such as Proheptazine. Proheptazine is an opioid analgesic known for effects like analgesia and sedation .

Density Functional Theory (DFT) Insights

Researchers use this compound to gain insights into reaction pathways and mechanisms via DFT calculations. Understanding these pathways is crucial for optimizing synthesis processes and predicting the outcomes of chemical reactions .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives are analyzed using techniques like NMR, HPLC, LC-MS, and UPLC. These analyses are essential for confirming the structure, purity, and properties of synthesized compounds .

Chemical Research and Education

Due to its complex structure and reactivity, 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is used in chemical research and education to demonstrate advanced synthetic techniques and catalysis concepts .

Safety and Hazards

The safety information provided includes a number of precautionary statements. For example, it is advised to handle under inert gas and protect from moisture . It is also recommended to avoid contact with air and possible contact with water due to the risk of violent reaction and possible flash fire . Furthermore, it is suggested to use personal protective equipment as required .

properties

IUPAC Name

azepan-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.C2HF3O2/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVYTOHWFABGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate
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